4-((1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one 4-((1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 2034387-58-9
VCID: VC4693537
InChI: InChI=1S/C23H23N3O3/c1-16-12-20(13-22(27)26(16)19-8-9-19)29-21-14-25(15-21)23(28)17-4-6-18(7-5-17)24-10-2-3-11-24/h2-7,10-13,19,21H,8-9,14-15H2,1H3
SMILES: CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Molecular Formula: C23H23N3O3
Molecular Weight: 389.455

4-((1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

CAS No.: 2034387-58-9

Cat. No.: VC4693537

Molecular Formula: C23H23N3O3

Molecular Weight: 389.455

* For research use only. Not for human or veterinary use.

4-((1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one - 2034387-58-9

Specification

CAS No. 2034387-58-9
Molecular Formula C23H23N3O3
Molecular Weight 389.455
IUPAC Name 1-cyclopropyl-6-methyl-4-[1-(4-pyrrol-1-ylbenzoyl)azetidin-3-yl]oxypyridin-2-one
Standard InChI InChI=1S/C23H23N3O3/c1-16-12-20(13-22(27)26(16)19-8-9-19)29-21-14-25(15-21)23(28)17-4-6-18(7-5-17)24-10-2-3-11-24/h2-7,10-13,19,21H,8-9,14-15H2,1H3
Standard InChI Key BENUUXLEFYWTAA-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5

Introduction

The compound 4-((1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a complex organic molecule with significant interest in medicinal chemistry. It is classified as a pyridine derivative, featuring a pyrrole ring, an azetidine moiety, and a cyclopropyl group. This compound is notable for its potential biological activities, particularly in drug discovery related to kinase inhibition and other biological pathways .

Synthesis

The synthesis of 4-((1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one involves multi-step reactions. One notable method includes an aldol condensation followed by cyclization processes to form the desired azetidine and pyridine structures. These synthetic routes are crucial for producing the compound efficiently and with high purity.

Potential Biological Activities

This compound is of interest due to its potential role as a therapeutic agent. It has been studied for its involvement in kinase inhibition and other biological pathways, which are critical in drug discovery. The presence of diverse functional groups allows it to interact with various biological targets, making it a promising candidate for further research.

Comparison with Similar Compounds

Other compounds with similar structural motifs, such as 1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione, have been studied for their biological activities. These compounds often exhibit promising pharmacological profiles, suggesting that 4-((1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one could also be valuable in drug development .

Data Table

PropertyValue
Molecular FormulaC23H23N3O3
Molecular Weight389.4 g/mol
CAS Number2034387-58-9
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

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